6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime
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Overview
Description
6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.
Mechanism of Action
Target of Action
Similar compounds have been shown to have anticancer properties, suggesting that this compound may also target cancer cells .
Mode of Action
It is known that similar compounds interact with their targets by inhibiting cell proliferation . This compound may also interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been shown to affect pathways related to cell proliferation and apoptosis .
Pharmacokinetics
Similar compounds are known to have good bioavailability .
Result of Action
Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells .
Action Environment
Similar compounds are known to be stable under normal storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime typically involves the reaction of 3-chlorobenzyl chloride with imidazo[2,1-b][1,3]thiazole-5-carbaldehyde in the presence of a base such as sodium hydride. The resulting intermediate is then treated with hydroxylamine hydrochloride to form the oxime derivative .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxime group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and elevated temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime has several scientific research applications, including:
Medicinal Chemistry: Potential use as an antimicrobial, antifungal, and antiviral agent.
Biological Studies: Investigated for its cytotoxic and antitumor activities.
Chemical Research: Used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- 6-[(4-Bromobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Uniqueness
6-[(3-Chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The position of the chlorine atom on the benzyl group also influences the compound’s electronic properties and reactivity .
Properties
CAS No. |
861211-73-6 |
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Molecular Formula |
C13H10ClN3OS2 |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
N-[[6-[(3-chlorophenyl)methylsulfanyl]imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H10ClN3OS2/c14-10-3-1-2-9(6-10)8-20-12-11(7-15-18)17-4-5-19-13(17)16-12/h1-7,18H,8H2 |
InChI Key |
CVYKMOAWMRJRJB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)CSC2=C(N3C=CSC3=N2)C=NO |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=C(N3C=CSC3=N2)C=NO |
solubility |
not available |
Origin of Product |
United States |
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